molecular formula C19H17FN2O4 B2942495 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzamide CAS No. 954677-04-4

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzamide

Cat. No. B2942495
CAS RN: 954677-04-4
M. Wt: 356.353
InChI Key: AZIBXLNDCBFODN-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidinone ring, which is a five-membered lactam (a cyclic amide). It also has a benzodioxole group attached to it. The benzodioxole group consists of a benzene ring fused to a 1,3-dioxole ring . The compound also contains a fluorobenzamide group, which is a benzamide derivative with a fluorine atom substituted on the benzene ring .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including NMR, IR, and X-ray crystallography . The exact structure would depend on the arrangement of the atoms and the configuration of the compound .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. For instance, the lactam could undergo hydrolysis to form an amino acid. The benzodioxole could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted using computational tools. These properties include solubility, melting point, boiling point, and others . The exact properties would depend on the structure of the compound .

Scientific Research Applications

Antimicrobial Applications

One study discusses the synthesis of fluorobenzamides containing thiazole and thiazolidine as promising antimicrobial analogs. These compounds, including fluorinated benzamides, have been synthesized and showed significant antimicrobial activity against various bacterial and fungal strains. The presence of a fluorine atom in these compounds is essential for enhancing antimicrobial activity, highlighting the potential of fluorinated benzamides in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Antipsychotic Potential

Another research area involves the exploration of benzamides as potential antipsychotic agents. A study synthesized a series of benzamides with potent activities on dopamine D2 and serotonin receptors, suggesting their utility in treating conditions like schizophrenia. This research underscores the versatility of benzamides in targeting multiple receptors, which is crucial for developing effective antipsychotic medications (Yang et al., 2016).

Imaging Applications

Fluorine-18-labeled benzamide analogues have been developed for imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET). These compounds demonstrate high tumor uptake and acceptable tumor/normal tissue ratios, indicating their potential in cancer diagnosis and treatment monitoring (Tu et al., 2007).

Neurological Research

Research into the effects of selective and potent sigma receptor ligands on cognitive dysfunction induced by phencyclidine (PCP) in rats suggests a therapeutic avenue for cognitive impairments. Compounds like NE-100, which modulate sigma receptors, have shown promise in improving PCP-induced cognitive deficits, indicating potential applications in treating neurological disorders (Ogawa, Okuyama, Araki, & Otomo, 1994).

Chemical Synthesis and Catalysis

The study of iron-catalyzed, fluoroamide-directed C-H fluorination introduces a mild, efficient method for the selective fluorination of benzylic, allylic, and unactivated C-H bonds. This method's broad substrate scope and functional group tolerance without noble metal additives offer a valuable tool for synthetic chemistry, emphasizing the role of fluorinated benzamides in facilitating chemical transformations (Groendyke, AbuSalim, & Cook, 2016).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, it could be irritating to the eyes, skin, and respiratory tract . Proper safety measures should be taken when handling the compound .

Future Directions

The future directions for this compound could involve further studies to determine its potential uses. For instance, it could be studied for its potential biological activity, or it could be used as a building block for the synthesis of more complex molecules .

properties

IUPAC Name

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4/c20-15-4-2-1-3-14(15)19(24)21-9-12-7-18(23)22(10-12)13-5-6-16-17(8-13)26-11-25-16/h1-6,8,12H,7,9-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIBXLNDCBFODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzamide

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